Physicochemical Properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide
Physicochemical Properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters including solubility, melting point, and pKa. Furthermore, it presents a comparative analysis with related thiazole and pyrrole-fused heterocyclic structures to offer a predictive context for its behavior. This guide also includes workflow diagrams, rendered using Graphviz, to illustrate the logical progression of property determination.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. The pyrrolo[2,3-d]thiazole scaffold, in particular, represents a class of compounds with potential applications in various therapeutic areas, including as kinase inhibitors and antimicrobial agents.[1][2] 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a derivative of this core structure, possesses functional groups—a carboxylic acid and a fused aromatic system—that are critical determinants of its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.
A thorough understanding of properties such as solubility, acidity (pKa), and melting point is fundamental in the early stages of drug discovery and development. These parameters influence formulation, absorption, distribution, metabolism, and excretion (ADME). This guide addresses the current knowledge gap regarding the specific physicochemical characteristics of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and provides the necessary experimental frameworks for their determination.
Core Physicochemical Properties
Table 1: Molecular Properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [3] |
| Molecular Weight | 168.18 g/mol | [3] |
| CAS Number | 1007386-72-2 | [3] |
For other critical physicochemical properties, we present generalized experimental protocols and expected values based on related structures.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the solubility, melting point, and pKa of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. A general method for determining the solubility of a carboxylic acid in various solvents is provided below.
Protocol:
-
Preparation of Solvents: Prepare a panel of relevant solvents, including water, 10% NaOH solution, and a non-polar organic solvent such as diethyl ether.[4]
-
Sample Preparation: Weigh a precise amount (e.g., 25 mg) of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.[5]
-
Dissolution in Water:
-
Add 0.75 mL of distilled water to a test tube containing the weighed sample.
-
Shake the test tube vigorously.[6]
-
Observe and record whether the compound dissolves completely, partially (slightly soluble), or not at all (insoluble).[4]
-
If the compound is water-soluble, test the pH of the solution using pH paper. An acidic pH would be expected due to the carboxylic acid group.[5]
-
-
Dissolution in Aqueous Base (10% NaOH):
-
To a separate test tube with the weighed sample, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[7]
-
The formation of a soluble salt should result in increased solubility compared to water.
-
-
Dissolution in Organic Solvent (Diethyl Ether):
-
To a third test tube, add 0.75 mL of diethyl ether to the weighed sample and shake vigorously.[6]
-
Record the solubility.
-
Melting Point Determination
The melting point is a key indicator of a compound's purity. For pure crystalline solids, the melting range is typically narrow.
Protocol:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[10]
-
Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.[9]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[11]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[12]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[13]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the acidic solution in a beaker and immerse the pH electrode.
-
Add the NaOH solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[13]
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[14]
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[15]
-
Predicted Physicochemical Profile and Comparative Analysis
In the absence of direct experimental data, the properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid can be predicted by comparison with structurally similar molecules.
-
Solubility: The presence of the carboxylic acid group suggests that the compound will be poorly soluble in acidic and neutral aqueous solutions but will exhibit significantly higher solubility in basic solutions due to the formation of a carboxylate salt. Its solubility in organic solvents will depend on the overall polarity of the molecule.
-
Melting Point: Similar heterocyclic carboxylic acids often have relatively high melting points due to strong intermolecular hydrogen bonding and crystal lattice forces. For example, 4-methylthiazole-5-carboxylic acid has a melting point of 287 °C (decomposes).[10]
-
pKa: The pKa of the carboxylic acid group is expected to be in the typical range for aromatic carboxylic acids, likely between 3 and 5. The fused pyrrolo-thiazole ring system may influence the acidity through electronic effects. For comparison, the pKa of thiazole-5-carboxylic acid can be computationally predicted to be around 2.5-3.0.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows for determining the physicochemical properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. athabascau.ca [athabascau.ca]
- 12. byjus.com [byjus.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
